molecular formula C17H24N2O5S B2917030 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid CAS No. 730973-44-1

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid

Cat. No.: B2917030
CAS No.: 730973-44-1
M. Wt: 368.45
InChI Key: WUJZYEQPIDWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of piperazine sulfonamide derivatives characterized by a 4-oxobutanoic acid backbone linked to a benzenesulfonyl-substituted piperazine moiety. The 2,4,6-trimethylbenzenesulfonyl group distinguishes it from analogs, introducing steric bulk and electron-donating methyl substituents.

Properties

IUPAC Name

4-oxo-4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-10-13(2)17(14(3)11-12)25(23,24)19-8-6-18(7-9-19)15(20)4-5-16(21)22/h10-11H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJZYEQPIDWVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the sulfonylated piperazine with succinic anhydride to introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthetic Challenges : Introducing three methyl groups on the benzene ring requires multi-step sulfonation and methylation, posing higher synthetic complexity compared to the fluorinated analog’s straightforward synthesis .
  • The trimethyl variant’s steric bulk may hinder target binding but improve metabolic stability .
  • Data Gaps : Experimental measurements (e.g., pKa, LogP, crystallinity) are critical to validate theoretical comparisons.

Biological Activity

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a trimethylbenzenesulfonyl group and a butanoic acid moiety. The synthesis typically involves multi-step reactions:

  • Formation of the Piperazine Ring : Cyclization of ethylenediamine with dihaloalkanes.
  • Substitution with Trimethylbenzenesulfonyl Group : Reaction with 2,4,6-trimethylbenzenesulfonyl chloride.
  • Introduction of the Butanoic Acid Moiety : Coupling reactions to attach the butanoic acid group.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Activity Against Bacterial Strains : Compounds derived from similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 125 µg/mL .
Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BBacillus subtilis25
Compound CKlebsiella pneumoniae100

Antitumor Activity

In silico studies and preliminary in vitro evaluations suggest that the compound may possess antitumor properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promising results in various cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating neurochemical pathways.
  • Enzyme Inhibition : The sulfonyl group may influence enzyme activity related to microbial resistance mechanisms.

Study on Antimicrobial Effects

In a controlled study, derivatives similar to this compound were tested against various bacterial strains. The results indicated moderate to high activity against selected strains, with the most effective compounds exhibiting low toxicity profiles in aquatic models like Daphnia magna .

Study on Antitumor Potential

A study focused on the antitumor effects of piperazine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This highlights the potential for developing targeted therapies based on the structural framework of this compound .

Q & A

Q. Q1: What are the recommended synthetic routes for 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid, and how can reaction conditions be optimized for yield and purity?

A: The synthesis typically involves coupling a piperazine derivative with a sulfonylating agent (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group . The oxobutanoic acid moiety can be formed via a ketone intermediate using a Michael addition or oxidation of a secondary alcohol. Optimization includes:

  • Temperature control : Reactions at 0–5°C minimize side reactions during sulfonylation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
  • Yield enhancement : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

A:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR confirm the sulfonyl-piperazine linkage (δ ~3.5 ppm for piperazine protons) and ketone carbonyl (δ ~208 ppm) .
  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>97%) and resolve impurities .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C19_{19}H25_{25}N2_2O5_5S, exact mass 405.14 g/mol) and fragmentation patterns .

Q. Q3: What preliminary biological assays are suitable for evaluating its pharmacological potential?

A:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC50_{50} determination) due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. Q4: How can computational methods elucidate the compound’s mechanism of action in protein-ligand interactions?

A:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PI3Kα), focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the trimethylphenyl moiety .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., ketone oxygen as a hydrogen bond acceptor) for activity .

Q. Q5: How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50}50​ values across studies)?

A:

  • Standardize assay protocols : Adopt validated methods (e.g., CLSI guidelines for antimicrobial assays) and use reference compounds (e.g., USP standards) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out inactive isomers .
  • Evaluate solubility : Use DLS (dynamic light scattering) to confirm compound dispersion in assay buffers, as aggregation can falsely reduce activity .

Q. Q6: What strategies are effective for designing derivatives with improved metabolic stability?

A:

  • Bioisosteric replacement : Substitute the sulfonyl group with a phosphonate or carbamate to resist enzymatic hydrolysis .
  • Prodrug approaches : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with in vivo esterase activation .
  • Metabolic soft spots : Use LC-MS/MS to identify oxidation sites (e.g., piperazine ring) and introduce electron-withdrawing groups (e.g., fluorine) to block CYP450 metabolism .

Methodological Guidelines

Q. Q7: How can researchers validate the compound’s stability under physiological conditions?

A:

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions for 24–72 hours .
  • UPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the sulfonamide bond) and quantify stability using peak area thresholds (<5% degradation) .

Q. Q8: What are best practices for ensuring reproducibility in synthetic protocols?

A:

  • Detailed reaction logs : Record exact equivalents (e.g., 1.2 eq sulfonyl chloride), solvent batch numbers, and humidity levels during hygroscopic steps .
  • Cross-lab validation : Share samples with collaborating labs for independent synthesis and characterization (NMR, HPLC) .
  • Batch-to-batch analysis : Compare FTIR spectra (e.g., carbonyl stretch at 1700–1750 cm1^{-1}) to confirm consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.